

RU 45196 (CAS 121548-81-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: RU 45196

Cat. No.: B1680181

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An In-depth Examination of a High-Affinity Fluorescent Probe for Progesterone and Glucocorticoid Receptors

Introduction

RU 45196 is a synthetic, fluorescently labeled 19-norsteroid derivative with significant potential for research in endocrinology, molecular biology, and drug development. Its unique properties, including high binding affinity for both progesterone (PR) and glucocorticoid (GR) receptors, coupled with its intrinsic fluorescence, make it a valuable tool for studying receptor dynamics, cellular localization, and ligand-receptor interactions. This technical guide provides a comprehensive overview of **RU 45196**, including its chemical properties, biological activity, and representative experimental protocols, as well as a visualization of the signaling pathways it influences.

Chemical and Physical Properties

RU 45196 is an 11 β -substituted 19-norsteroid of the estra-4,9-diene series. A key feature of its structure is the incorporation of a nitrobenzoxadiazole (NBD) fluorophore, which is responsible for its fluorescent properties.

Property	Value
CAS Number	121548-81-0
Molecular Formula	C ₃₄ H ₃₄ N ₄ O ₅
Molecular Weight	578.66 g/mol
Appearance	Solid
Fluorophore	Nitrobenzoxadiazole (NBD)
Excitation Wavelength	~480 nm
Emission Wavelength	~525 nm

Biological Activity and Mechanism of Action

The primary biological activity of **RU 45196** stems from its high affinity for two critical nuclear receptors: the progesterone receptor (PR) and the glucocorticoid receptor (GR). Upon binding to these receptors, **RU 45196** can potentially act as an agonist or antagonist, influencing the downstream signaling pathways typically initiated by the natural ligands, progesterone and cortisol, respectively. The fluorescent nature of **RU 45196** allows for the direct visualization of these receptors in cellular and subcellular compartments, providing insights into their trafficking and localization in response to ligand binding.

While specific quantitative binding affinity data (e.g., K_d or IC₅₀ values) from the primary literature are not readily available in publicly accessible documents, the seminal work by Teutsch et al. (1994) describes it as having "remarkable affinity" for both receptors. This high affinity makes it a potent tool for competitive binding assays and for labeling these receptors in various experimental settings.

Experimental Protocols

The following is a representative protocol for a fluorescent ligand binding assay using a compound like **RU 45196**. This protocol is based on general principles of fluorescence polarization and competitive binding assays for nuclear receptors. Researchers should optimize specific conditions based on their experimental setup and cell/tissue models.

Representative Fluorescence Polarization (FP) Based Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the progesterone or glucocorticoid receptor using **RU 45196** as the fluorescent tracer.

Materials:

- **RU 45196** (as the fluorescent tracer)
- Purified recombinant human progesterone or glucocorticoid receptor
- Test compounds (unlabeled competitors)
- Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20 and 1 mM DTT)
- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **RU 45196** in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
 - Prepare a serial dilution of the test compounds in Assay Buffer.
 - Dilute the purified receptor to the desired concentration in Assay Buffer. The optimal concentration should be determined to ensure a sufficient polarization window.
- Assay Setup:
 - Add a small volume (e.g., 5 μ L) of the serially diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.

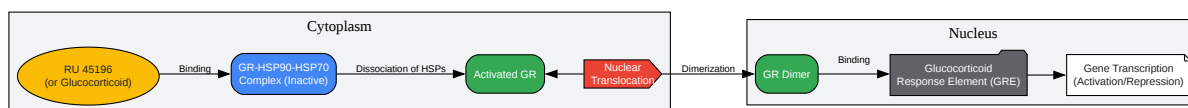
- Add a volume (e.g., 5 μ L) of the diluted **RU 45196** solution to all wells.
- Initiate the binding reaction by adding a volume (e.g., 10 μ L) of the diluted receptor solution to all wells. The final volume in each well would be 20 μ L.
- Incubation:
 - Incubate the plate at room temperature or 4°C for a predetermined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
- Measurement:
 - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the NBD fluorophore (~480 nm excitation, ~525 nm emission).
- Data Analysis:
 - The data is typically plotted as fluorescence polarization values versus the logarithm of the competitor concentration.
 - The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve.
 - The affinity (K_i) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways

RU 45196 exerts its biological effects by interacting with the progesterone and glucocorticoid receptors, which are ligand-activated transcription factors. The binding of a ligand to these receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). Upon binding of an agonist, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. This is the classical "genomic" pathway. More rapid, "non-genomic" effects can also occur through GR's interaction with other signaling molecules in the cytoplasm.

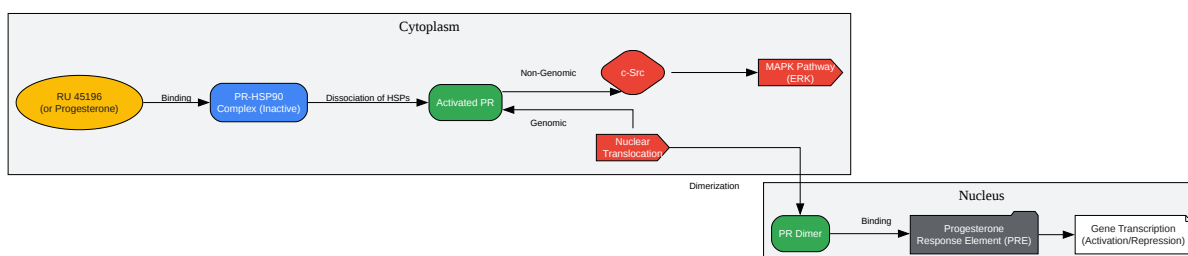


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Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

Similar to the glucocorticoid receptor, the progesterone receptor is also a nuclear receptor that is activated by ligand binding. In its unbound state, it is complexed with heat shock proteins in the cytoplasm. Upon binding to an agonist like progesterone (or a fluorescent analog like **RU 45196**), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. Progesterone receptors can also mediate rapid, non-genomic effects by activating cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.



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Caption: Progesterone Receptor (PR) Signaling Pathway.

Conclusion

RU 45196 is a potent and versatile tool for the study of progesterone and glucocorticoid receptor biology. Its high binding affinity and fluorescent properties enable a wide range of applications, from in vitro binding assays to cellular imaging studies. This technical guide provides a foundational understanding of **RU 45196** for researchers and drug development professionals. Further characterization of its specific binding kinetics and its agonist versus antagonist profile at each receptor will continue to enhance its utility in advancing our understanding of steroid hormone signaling.

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